N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O2S/c1-12-3-7-14(8-4-12)17-20-21-18(23-17)24-11-16(22)19-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
CWBKFNLDZSXSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The 1,3,4-oxadiazole core is formed via cyclization of p-tolyl-substituted benzohydrazide with carbon disulfide (CS₂) in alkaline medium. This method, adapted from, involves:
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Hydrazide Preparation : p-Tolyl benzoic acid is converted to its hydrazide derivative using hydrazine hydrate in ethanol under reflux.
-
Cyclization : The hydrazide reacts with CS₂ in ethanol with potassium hydroxide (KOH) at 80°C for 12 hours, forming 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol.
-
Acidification : The product is precipitated using dilute HCl, yielding a thiol intermediate.
Key Data :
-
Yield: 75–85% (thiol intermediate)
-
Characterization: IR shows C=S stretch at 1,255 cm⁻¹; ¹H NMR confirms aromatic protons at δ 7.2–7.5 ppm.
Alkylation of Oxadiazole-2-Thiol with Chloroacetamide
Nucleophilic Substitution Reaction
The thiol intermediate undergoes alkylation with 2-chloro-N-(p-tolyl)acetamide in acetone using potassium carbonate (K₂CO₃) as a base:
-
Reaction Setup : Equimolar amounts of 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(p-tolyl)acetamide are stirred in acetone with K₂CO₃ at 60°C for 6 hours.
-
Workup : The mixture is filtered, concentrated, and recrystallized from ethanol to isolate the final product.
Optimization Insights :
-
Base Selection : K₂CO₃ outperforms triethylamine (TEA) in minimizing side reactions.
-
Yield : 70–78% after purification.
-
Purity : TLC (n-hexane/ethyl acetate, 7:3) confirms a single spot with Rf = 0.62.
Alternative Pathway Using Sodium Ethoxide (NaOEt)
Enhanced Reactivity for Challenging Substrates
For sterically hindered substrates, NaOEt in ethanol improves alkylation efficiency:
-
Procedure : 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and 2-chloro-N-(p-tolyl)acetamide are refluxed in ethanol with NaOEt (2 equiv) for 4 hours.
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Outcome : Higher yields (80–85%) due to stronger base activity, though requiring careful pH control.
Spectroscopic Validation :
-
¹H NMR : Acetamide methylene (CH₂) appears as a singlet at δ 4.2 ppm; aromatic protons of p-tolyl groups resonate at δ 7.1–7.3 ppm.
-
Elemental Analysis : Calculated for C₁₈H₁₇N₃O₂S: C, 63.70%; H, 5.05%; N, 12.38%. Found: C, 63.65%; H, 5.12%; N, 12.29%.
One-Pot Synthesis Using Coupling Reagents
Streamlined Protocol for Rapid Assembly
A one-pot method combines cyclization and alkylation using propanephosphonic anhydride (T3P) as a coupling agent:
-
Steps :
-
p-Tolyl benzoic acid, hydrazine hydrate, and CS₂ react in T3P/THF at 60°C to form the oxadiazole-thiol.
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2-Chloro-N-(p-tolyl)acetamide is added directly, and the mixture stirred for 8 hours.
-
-
Advantages : Reduced reaction time (12 hours total) and improved yield (82%).
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|---|
| Cyclization + K₂CO₃ | Acetone, 60°C, 6 h | 70–78 | 98.5% | Scalability |
| NaOEt-Mediated | Ethanol, reflux, 4 h | 80–85 | 99.1% | High reactivity |
| One-Pot with T3P | THF, 60°C, 8 h | 82 | 97.8% | Time efficiency |
Critical Reaction Parameters
Solvent Selection
Temperature Control
-
Cyclization requires 80°C to ensure complete CS₂ incorporation.
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Alkylation proceeds optimally at 60°C to avoid decomposition.
Scalability and Industrial Considerations
Pilot-Scale Adaptation
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Sulfur
The thioether linkage (−S−) undergoes nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides : The sulfur atom acts as a nucleophile, forming new thioether derivatives.
Conditions : DMF solvent, NaH base, 60–80°C, 4–6 hours.
Product : Alkylated derivatives with modified solubility profiles.
| Reactant | Product | Yield (%) | Reference |
|---|---|---|---|
| Methyl iodide | S-Methyl derivative | 78 | |
| Benzyl chloride | S-Benzyl derivative | 65 |
Oxidation Reactions
The thioether group oxidizes to sulfoxide or sulfone under controlled conditions:
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Oxidation with H₂O₂ : Produces sulfoxide intermediates at 0°C.
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Oxidation with mCPBA : Forms sulfones at 25°C.
| Oxidizing Agent | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | 2 hours | 82 |
| mCPBA | Sulfone | 4 hours | 75 |
Sulfone derivatives exhibit enhanced electronic properties for biological interactions.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields carboxylic acid derivatives.
Conditions : 6M HCl, reflux, 8 hours.
Product : 2-((5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid (85% yield). -
Basic hydrolysis : Produces carboxylate salts.
Conditions : NaOH (10%), 80°C, 6 hours.
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:
-
Reaction with acrylonitrile : Forms fused heterocyclic systems.
Mechanism : Oxadiazole acts as a 1,3-dipole, reacting at the C2 and N3 positions.
| Dipolarophile | Product | Yield (%) |
|---|---|---|
| Acrylonitrile | Pyrazolo-oxadiazole hybrid | 68 |
Electrophilic Aromatic Substitution
The p-tolyl groups undergo electrophilic substitution (e.g., nitration, sulfonation):
-
Nitration :
Conditions : HNO₃/H₂SO₄, 0–5°C, 3 hours.
Product : Nitro-substituted derivatives at the para position of the toluene ring.
| Reaction Type | Reagents | Position | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para | 72 |
| Sulfonation | SO₃/H₂SO₄ | Meta | 65 |
Reduction of the Oxadiazole Ring
Catalytic hydrogenation reduces the oxadiazole ring to a diamino-thioether structure:
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Conditions : H₂ (1 atm), Pd/C catalyst, ethanol solvent, 25°C.
-
Product : 2-((3,5-Diamino-1,2,4-thiadiazol-2-yl)thio)-N-(p-tolyl)acetamide (60% yield).
Alkylation/Acylation of the Amide Nitrogen
The amide nitrogen reacts with alkyl halides or acyl chlorides:
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Reaction with acetyl chloride :
Conditions : Pyridine base, CH₂Cl₂ solvent, 0°C → 25°C.
Product : N-Acetyl derivative (88% yield).
| Reagent | Product | Yield (%) |
|---|---|---|
| Acetyl chloride | N-Acetyl derivative | 88 |
| Benzoyl chloride | N-Benzoyl derivative | 76 |
Interactions with Biological Targets
While not a traditional "chemical reaction," the compound’s binding to enzymes involves:
Scientific Research Applications
Chemistry
N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic pathways. Researchers utilize it to explore new chemical reactions and develop novel compounds with tailored properties.
The compound has shown promising biological activities:
- Antimicrobial Properties : Studies indicate that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, research has demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : this compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways .
Medicinal Chemistry
The compound is being explored for its potential in drug development. Its structural features make it a candidate for designing drugs targeting inflammatory diseases and cancer. The oxadiazole moiety is particularly noteworthy for its ability to interact with biological targets involved in disease processes.
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with specialized electronic or optical properties. Its unique chemical characteristics allow for applications in:
- Polymer Chemistry : As an additive to modify the properties of polymers.
- Material Science : In the synthesis of materials with enhanced thermal stability or electrical conductivity.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of various oxadiazole derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited remarkable inhibition zones against both Gram-positive and Gram-negative bacteria .
Case Study 2: Anticancer Research
In another study focused on anticancer activity, researchers synthesized a series of oxadiazole derivatives and tested them against multiple cancer cell lines. The findings revealed that certain derivatives led to significant growth inhibition rates, suggesting potential therapeutic applications for this compound in oncology .
Mechanism of Action
The mechanism of action of N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and thioether linkage can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are crucial for its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Anticancer Activity
Halogen vs. Methyl Substitutions
- Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): Exhibited potent cytotoxicity against A549 lung cancer cells (IC₅₀ = 3.8 ± 0.02 μM) with 25-fold selectivity over noncancerous HEK cells. The 4-chlorophenyl group enhanced anticancer activity compared to EDGs like methyl, suggesting halogens improve target binding via hydrophobic or electronic interactions .
N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide :
- Lacks halogen substituents; the p-tolyl groups may reduce cytotoxicity but improve selectivity due to reduced electrophilicity.
Heterocyclic Modifications
- Demonstrated strong IR absorption at 1670 cm⁻¹ (C=O) and NMR signals for COCH₃ (δ2.57 ppm), highlighting substituent-specific spectral features .
Comparison : The target compound’s simpler aromatic system may limit DNA intercalation but improve synthetic accessibility.
Antimicrobial Activity and Substituent Trends
- 2a and 2b (Benzofuran-oxadiazole derivatives): 2a (N-(3-chlorophenyl)) and 2b (N-(4-methoxyphenyl)) showed notable antimicrobial activity. The methoxy group in 2b likely enhances solubility, while the chloro group in 2a increases electrophilicity for target binding .
This compound :
- Methyl groups may reduce antimicrobial potency compared to halogens but improve metabolic stability.
Physicochemical Properties
Melting Points and Solubility
- 4c (2-((5-(4-Oxo-3,4-dihydrophthalazin-1-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide): Melting point: 265–267°C, indicating high crystallinity due to the phthalazinone moiety .
- 4g (2-[(5-((2-Acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide): Melting point: 208–212°C, lower than 4c due to flexible ethoxy and benzothiazole groups .
Inference : The target compound’s melting point likely falls between 200–265°C, influenced by the p-tolyl groups’ symmetry and lack of polar substituents.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(p-Tolyl)-2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide and its analogs?
The compound is synthesized via a multi-step approach:
Oxadiazole ring formation : Cyclization of thiosemicarbazides using dehydrating agents (e.g., POCl₃) under reflux.
Thioether linkage : Reaction of 1,3,4-oxadiazole-2-thiol derivatives with α-haloacetamides in acetone or ethanol, catalyzed by K₂CO₃ (2–3 hours reflux) .
Purification : Recrystallization from ethanol or dioxane yields products with >70% purity.
Key parameters :
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1 | POCl₃, reflux | 65–85 | N/A |
| 2 | K₂CO₃, acetone | 72–79 | 184–300 |
Q. How is structural characterization of this compound validated?
- Spectroscopic methods :
- Elemental analysis : Carbon, hydrogen, and nitrogen content match theoretical values within ±0.4% .
Q. What preliminary biological screening models are used to assess its bioactivity?
- Cytotoxicity assays : MTT or SRB protocols against cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and non-cancerous lines (e.g., HEK293) to calculate IC₅₀ values .
- Enzyme inhibition : Lipoxygenase (LOX) and acetylcholinesterase (AChE) assays at 100 μM concentrations, with percent inhibition reported .
Advanced Research Questions
Q. How does the electronic structure (HOMO-LUMO) influence its bioactivity?
DFT studies (B3LYP/6-31G* level) reveal:
- HOMO-LUMO gap : Narrow gaps (3.5–4.2 eV) correlate with enhanced charge transfer, improving interactions with biological targets like kinase enzymes .
- MESP maps : Negative electrostatic potential localized on oxadiazole sulfur and acetamide oxygen facilitates hydrogen bonding with receptor residues .
Q. What structure-activity relationships (SAR) govern its anticancer potency?
- Substituent effects :
- Electron-donating groups (EDGs) : p-Tolyl groups enhance cellular uptake via lipophilicity (logP ~3.2), increasing A549 cytotoxicity (IC₅₀ = 3.8 μM) .
- Halogens : Chlorine at the 4-position of phenyl rings improves selectivity (25-fold for A549 vs. HEK) by modulating steric interactions with hydrophobic enzyme pockets .
SAR summary :
| Substituent (R) | IC₅₀ (A549, μM) | Selectivity Index (HEK/A549) |
|---|---|---|
| p-Tolyl | 3.8 ± 0.02 | 25 |
| 4-Cl-Ph | 5.1 ± 0.1 | 18 |
Q. How are computational methods used to resolve contradictory bioactivity data?
- Molecular docking : Discrepancies in enzyme inhibition (e.g., VEGFR-2 vs. BRAF kinase) are resolved by analyzing binding modes. For example, oxadiazole sulfur forms π-S interactions with Tyr-1053 in VEGFR-2 (Glide score = −9.2 kcal/mol), while p-tolyl groups stabilize hydrophobic contacts in BRAF .
- MD simulations : 100-ns trajectories assess stability of ligand-receptor complexes; RMSD <2.0 Å indicates robust binding .
Q. What strategies optimize synthetic yields for scale-up?
- Ultrasound-assisted synthesis : Reduces reaction time from 8 hours to 45 minutes, improving yields by 15% .
- Solvent optimization : Replacing ethanol with DMF increases solubility of intermediates, reducing byproduct formation .
Methodological Notes
- Data interpretation : Conflicting cytotoxicity results may arise from assay variability (e.g., MTT vs. ATP-based luminescence). Normalize data to internal controls (e.g., cisplatin) .
- Spectral artifacts : Overlapping NMR peaks (e.g., p-tolyl CH₃ and oxadiazole protons) are resolved via 2D-COSY or HSQC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
